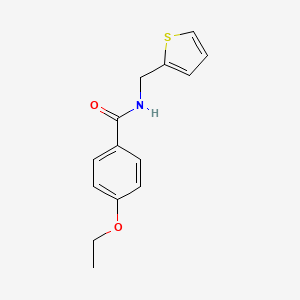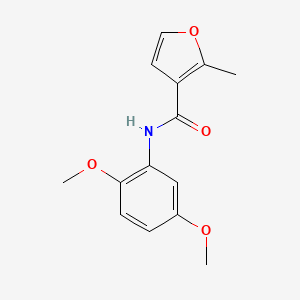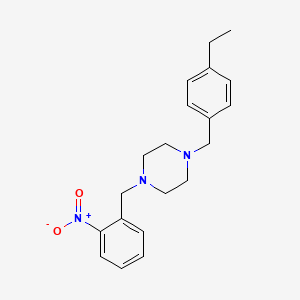![molecular formula C22H15FO5 B5813658 3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5813658.png)
3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one, also known as FL-41, is a chemical compound that has gained significant attention in the field of neuroscience and ophthalmology. This compound is a selective serotonin reuptake inhibitor (SSRI) that has been found to have potential therapeutic effects in the treatment of migraine headaches, photophobia, and other light-sensitive disorders. In
Applications De Recherche Scientifique
3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has been studied extensively for its potential therapeutic effects in the treatment of migraine headaches and other light-sensitive disorders. Studies have shown that this compound can reduce the severity and frequency of migraines, as well as alleviate symptoms of photophobia and other light-sensitive disorders. This compound has also been investigated for its potential use in the treatment of autism spectrum disorders, as it has been found to reduce sensory overload in individuals with autism.
Mécanisme D'action
The exact mechanism of action of 3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is not fully understood, but it is believed to work by blocking the transmission of certain wavelengths of light that are known to trigger migraines and other light-sensitive disorders. This compound has been found to selectively block light in the range of 480-520 nm, which is the range of light that is most commonly associated with triggering migraines and other light-sensitive disorders.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects in the body. Studies have shown that this compound can increase the levels of serotonin in the brain, which is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. This compound has also been found to reduce the levels of nitric oxide in the body, which is a molecule that is involved in the regulation of blood flow and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is its selectivity for blocking certain wavelengths of light. This makes it a useful tool for studying the effects of light on the body and brain. However, one limitation of this compound is that it is difficult to work with in the lab, as it is highly insoluble in water and other solvents. This can make it challenging to administer this compound to experimental animals or cells.
Orientations Futures
There are a number of future directions for research on 3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one. One area of interest is the development of new drugs that are based on the structure of this compound. These drugs could be designed to be more soluble and easier to work with in the lab, while still retaining the selectivity for blocking certain wavelengths of light. Another area of interest is the exploration of the potential use of this compound in the treatment of other neurological disorders, such as depression and anxiety. Finally, there is a need for further research on the long-term safety and efficacy of this compound in humans, particularly in the context of its use as a treatment for migraines and other light-sensitive disorders.
Conclusion
In conclusion, this compound is a chemical compound that has significant potential as a therapeutic agent for the treatment of migraines, photophobia, and other light-sensitive disorders. While the exact mechanism of action of this compound is not fully understood, it is believed to work by selectively blocking certain wavelengths of light that are known to trigger these disorders. Future research on this compound will likely focus on the development of new drugs based on its structure, as well as the exploration of its potential use in the treatment of other neurological disorders.
Méthodes De Synthèse
3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one can be synthesized using a multi-step process that involves the reaction of 3-fluoro-4-methoxybenzaldehyde with ethyl 2-oxo-2-phenylacetate, followed by cyclization with 2-aminobenzoic acid. The resulting product is then subjected to a series of purification steps to obtain the final compound in high purity.
Propriétés
IUPAC Name |
3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]benzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FO5/c1-26-20-9-6-13(10-18(20)23)19(24)12-27-14-7-8-16-15-4-2-3-5-17(15)22(25)28-21(16)11-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGIMHLZFFWNJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5813575.png)

![3-[(4-methoxybenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5813621.png)
![4-ethyl-8,8-dimethyl-4,6,8,9-tetrahydro-10H-pyrano[4',3':4,5]thieno[2,3-d]tetrazolo[1,5-a]pyrimidin-10-one](/img/structure/B5813628.png)
![2-(4-isopropylphenyl)-6-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5813633.png)
![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide](/img/structure/B5813641.png)

![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5813660.png)



![2-[(3-aminobenzoyl)amino]benzoic acid](/img/structure/B5813685.png)
![4-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5813691.png)
